molecular formula C16H17N3 B14188537 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-

1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-

Cat. No.: B14188537
M. Wt: 251.33 g/mol
InChI Key: BGTWLRUNUKOBLU-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- consists of a fused imidazole and quinoline ring system with a cyclohexyl group attached to the second position of the imidazole ring.

Preparation Methods

The synthesis of 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloro-N4-(2-methylpropyl)quinoline-3,4-diamine with orthoformic acid triethyl ester can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- can be compared with other similar compounds such as:

The uniqueness of 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

2-cyclohexyl-3H-imidazo[4,5-c]quinoline

InChI

InChI=1S/C16H17N3/c1-2-6-11(7-3-1)16-18-14-10-17-13-9-5-4-8-12(13)15(14)19-16/h4-5,8-11H,1-3,6-7H2,(H,18,19)

InChI Key

BGTWLRUNUKOBLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)C=NC4=CC=CC=C43

Origin of Product

United States

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